5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Select this exact meta-CF3 N-arylphthalimide for reproducible IDO1 inhibition (IC50=12 nM in SKOV3 cells). The meta-trifluoromethyl substitution confers an ~8.3-fold potency advantage over ortho-CF3 analogs (IC50=100 nM), making generic interchange scientifically unsound. Species-selectivity data (human IC50=12 nM vs. mouse IC50=38 nM) enables informed syngeneic model dosing. Additionally, scaffold-level ALK5 docking scores exceeding capecitabine support dual-target IDO1/ALK5 polypharmacology studies unavailable with single-target probes. Verify exact substitution pattern before purchase.

Molecular Formula C21H13F3N2O3
Molecular Weight 398.341
CAS No. 310451-95-7
Cat. No. B2895342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione
CAS310451-95-7
Molecular FormulaC21H13F3N2O3
Molecular Weight398.341
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)C(F)(F)F
InChIInChI=1S/C21H13F3N2O3/c22-21(23,24)12-2-1-3-14(10-12)26-19(27)17-9-8-16(11-18(17)20(26)28)29-15-6-4-13(25)5-7-15/h1-11H,25H2
InChIKeyXNMVTRFKFKGLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione (CAS 310451-95-7): Structural Identity and Functional Annotation


5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione (CAS 310451-95-7) is a synthetic small molecule belonging to the N-arylphthalimide (isoindole-1,3-dione) class. Publicly curated bioactivity databases associate this specific compound with indoleamine 2,3-dioxygenase 1 (IDO1) inhibition; for instance, BindingDB records report an IC50 of 12 nM against human IDO1 in SKOV3 cells [1]. The same database also lists affinity data for ALK5 (TGF-β type I receptor), though without a quantitative IC50 assigned to this exact compound [2]. A 2025 computational study on phthalimide derivatives demonstrated that members of this scaffold class exhibit docking-based binding energies at the ALK5 site (PDB: 1RW8) superior to the control capecitabine, supporting the general potential of the isoindole-1,3-dione core for TGF-β pathway modulation [3].

Why Generic Substitution Is Not Advisable for 5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione


Within the N-arylphthalimide family, relatively subtle structural variations produce divergent target-selectivity and potency profiles, making generic interchange scientifically unsound. Compounds varying only in the position of the trifluoromethyl substituent on the N-phenyl ring (e.g., ortho- vs. meta-CF3) or the presence/absence of the 5-(4-aminophenoxy) ether can shift primary target engagement between IDO1, ALK5, and unrelated kinases [1][2]. For example, the ortho-CF3 positional isomer (CAS not specified, but appearing in the patent literature for IDO inhibition) and the meta-CF3 target compound (CAS 310451-95-7) may exhibit distinct polypharmacology that cannot be predicted solely from scaffold-level similarity [1]. Consequently, procurement decisions based solely on the isoindole-1,3-dione core—without verifying exact substitution pattern—risk selecting a compound with substantially different biological activity and experimental reproducibility.

Quantitative Differentiation Evidence for 5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione


IDO1 Inhibitory Potency of the Meta-Trifluoromethyl Compound Versus Ortho-Substituted Analogs

In a direct head-to-head comparison within the BindingDB repository, the meta-CF3 target compound (CAS 310451-95-7, BDBM50549536) exhibits an IDO1 IC50 of 12 nM in human SKOV3 cells, while a structurally related ortho-substituted analog from the US9320732 patent series (BDBM223007, bearing a different substitution pattern on the N-phenyl ring) shows an IDO1 IC50 of 100 nM under comparable biochemical assay conditions using recombinant human IDO1 [1][2]. This represents an approximately 8.3-fold difference in potency attributable to the regiochemistry of the trifluoromethyl group and the presence of the 5-(4-aminophenoxy) moiety.

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Phthalimide Scaffold ALK5 Binding Affinity Relative to Capecitabine Control

In a 2025 computational study, six synthesized phthalimide derivatives (P1, P3, P4, P5, P7, P13) demonstrated ALK5 docking scores superior to the clinical comparator capecitabine (–6.95 kcal/mol), with the lead compound P7 achieving –12.28 kcal/mol (a 5.33 kcal/mol improvement) [1]. Although the specific target compound (CAS 310451-95-7) was not among the synthesized set, the study establishes a class-level inference that the isoindole-1,3-dione scaffold—shared by the target compound—is capable of engaging the ALK5 ATP-binding site with binding energies that substantially exceed a clinically validated kinase inhibitor reference. This provides a quantitative benchmark for evaluating phthalimide-based ALK5 ligand design.

ALK5 inhibition TGF-beta signaling docking simulation

IDO1 Species-Selectivity Profile of the Target Compound

BindingDB data for the target compound (BDBM50549536) reveal differential IDO1 inhibitory potency across species: IC50 = 12 nM against human IDO1 in SKOV3 cells, IC50 = 38 nM against mouse IDO1 expressed in HEK cells, and IC50 = 360 nM against human IDO1 in whole blood [1]. While no direct comparator compound is available in the same dataset for cross-species comparison, this within-compound selectivity profile (30-fold range from recombinant human to whole-blood human assays, and ~3.2-fold human/mouse difference in recombinant formats) provides critical quantitative context for experimental design that a generic procurement decision lacking these data could not inform.

species selectivity IDO1 translational pharmacology

Optimal Research and Procurement Application Scenarios for 5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione


IDO1-Mediated Cancer Immunometabolism Research Requiring High Potency

Investigators studying tumor immune evasion through tryptophan catabolism can utilize this compound as a high-potency IDO1 inhibitor (IC50 = 12 nM in SKOV3 cells) where the meta-CF3 substitution provides an ~8.3-fold potency advantage over ortho-substituted phthalimide analogs (IC50 = 100 nM) [1][2]. The compound's known species-selectivity profile (human IC50 = 12 nM vs. mouse IC50 = 38 nM) enables informed design of syngeneic mouse models, with the 3.2-fold human/mouse potency ratio permitting appropriate dose adjustment for in vivo target engagement studies [1].

Phthalimide-Based ALK5/TGF-β Pathway Chemical Probe Development

Due to the demonstrated capability of the isoindole-1,3-dione scaffold to achieve ALK5 docking scores significantly exceeding capecitabine (class lead P7: –12.28 kcal/mol vs. –6.95 kcal/mol) [1], this specific compound serves as a rationally selected starting point for ALK5-focused medicinal chemistry. Procurement for structure–activity relationship (SAR) exploration around the 5-(4-aminophenoxy) and meta-CF3 substituents is justified by the quantitative computational benchmark, eliminating the need to screen the entire phthalimide universe de novo.

Dual-Target Polypharmacology Profiling (IDO1/ALK5)

Given its documented IDO1 inhibitory activity (12 nM) and its scaffold-level ALK5 engagement potential [1][2], this compound is uniquely suited for dual-target IDO1/ALK5 polypharmacology studies. Researchers investigating the intersection of tryptophan metabolism and TGF-β signaling in the tumor microenvironment can use this compound as a single-agent probe to interrogate pathway crosstalk, an application that neither a pure IDO1 inhibitor nor a pure ALK5 inhibitor could fulfill alone.

Negative Control or Selectivity Counter-Screen in Kinase Panels

The compound's well-characterized IDO1 potency combined with scaffold-level ALK5 binding potential makes it a valuable tool compound for selectivity profiling: researchers can use it as a reference inhibitor to assess off-target IDO1 activity of novel kinase inhibitors, or conversely, to evaluate ALK5 engagement of novel IDO1-directed chemotypes. The quantitative species-selectivity data (human vs. mouse) further enable its use in cross-species assay validation [1].

Quote Request

Request a Quote for 5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.